methanone CAS No. 355814-39-0](/img/structure/B3458177.png)
[4-(3,4-dimethoxybenzyl)piperazin-1-yl](3-fluorophenyl)methanone
Overview
Description
4-(3,4-dimethoxybenzyl)piperazin-1-ylmethanone is a synthetic organic compound that features a piperazine ring substituted with a 3,4-dimethoxybenzyl group and a 3-fluorophenyl methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxybenzyl)piperazin-1-ylmethanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 3,4-Dimethoxybenzyl Group: The piperazine ring is then reacted with 3,4-dimethoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the 3,4-dimethoxybenzyl group.
Introduction of 3-Fluorophenyl Methanone Group: The final step involves the acylation of the substituted piperazine with 3-fluorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dimethoxybenzyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of 4-(3,4-dimethoxybenzyl)piperazin-1-ylmethanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3,4-dimethoxybenzyl)piperazin-1-ylmethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating receptor binding and signal transduction pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxybenzyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-dimethoxybenzyl)piperazin-1-ylmethanone
- 4-(3,4-dimethoxybenzyl)piperazin-1-ylmethanone
- 4-(3,4-dimethoxybenzyl)piperazin-1-ylmethanone
Uniqueness
4-(3,4-dimethoxybenzyl)piperazin-1-ylmethanone is unique due to the presence of both the 3,4-dimethoxybenzyl group and the 3-fluorophenyl methanone group. This combination of substituents may confer distinct pharmacological properties and reactivity compared to similar compounds with different substituents.
Biological Activity
The compound 4-(3,4-dimethoxybenzyl)piperazin-1-ylmethanone is a member of the piperazine family, which has garnered interest due to its potential biological activities, particularly as an inhibitor of tyrosinase (TYR). Tyrosinase is a crucial enzyme in melanin biosynthesis and is implicated in various skin disorders, making it a target for therapeutic interventions against hyperpigmentation.
Chemical Structure and Properties
- Molecular Formula : C18H22F1N2O3
- Molecular Weight : 341.38 g/mol
- LogP : 4.4
- Hydrogen Bond Donors : 0
- Hydrogen Bond Acceptors : 3
Inhibition of Tyrosinase
Recent studies have shown that compounds similar to 4-(3,4-dimethoxybenzyl)piperazin-1-ylmethanone exhibit significant inhibitory effects on TYR. For example, derivatives with similar piperazine structures have been reported to have IC50 values in the low micromolar range, indicating potent inhibition of enzyme activity.
Table 1: Comparative IC50 Values of Tyrosinase Inhibitors
Compound Name | IC50 (μM) | Reference |
---|---|---|
4-(4-fluorobenzyl)piperazin-1-ylmethanone | 0.18 | |
Kojic Acid | 17.76 | |
4-(3,4-dimethoxybenzyl)piperazin-1-ylmethanone | TBD | Current Study |
The compound 4-(4-fluorobenzyl)piperazin-1-ylmethanone was found to be approximately 100-fold more active than kojic acid, a well-known TYR inhibitor.
The mechanism by which these compounds inhibit TYR involves competitive binding to the active site of the enzyme. Docking studies suggest that the piperazine moiety plays a vital role in enzyme interaction, effectively blocking substrate access and preventing melanin production.
Study on Antimelanogenic Effects
A study focused on the antimelanogenic effects of related compounds demonstrated that they could significantly reduce melanin synthesis in B16F10 melanoma cells without inducing cytotoxicity. This highlights their potential use in cosmetic applications for skin lightening and treatment of pigmentation disorders.
Kinetic Studies
Kinetic analysis using Lineweaver-Burk plots confirmed that compounds derived from piperazine exhibit competitive inhibition against TYR. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) were determined for selected compounds, further elucidating their inhibitory mechanisms.
Properties
IUPAC Name |
[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3/c1-25-18-7-6-15(12-19(18)26-2)14-22-8-10-23(11-9-22)20(24)16-4-3-5-17(21)13-16/h3-7,12-13H,8-11,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDPCUYDPFQNTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201150414 | |
Record name | [4-[(3,4-Dimethoxyphenyl)methyl]-1-piperazinyl](3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201150414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355814-39-0 | |
Record name | [4-[(3,4-Dimethoxyphenyl)methyl]-1-piperazinyl](3-fluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=355814-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-[(3,4-Dimethoxyphenyl)methyl]-1-piperazinyl](3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201150414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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